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Introduction

SRT3190 is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a crucial
NAD+-dependent deacetylase. SIRT1 plays a vital role in regulating a wide array of cellular
processes, including stress resistance, metabolism, inflammation, and apoptosis. It exerts its
effects by deacetylating numerous protein targets, including transcription factors and histones.
These application notes provide detailed protocols for in vitro studies to characterize the
activity and cellular effects of SRT3190.

Mechanism of Action

SRT3190 functions as a direct allosteric activator of SIRT1. It binds to a site on the SIRT1
enzyme, leading to a conformational change that enhances its catalytic efficiency. This results
in increased deacetylation of SIRT1 substrates, such as the p53 tumor suppressor protein and
the RelA/p65 subunit of the NF-kB complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters for SRT3190 based on in vitro
studies.
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Parameter Value Description

The concentration of SRT3190

required to achieve 50% of the
EC50 for SIRT1 0.16 uM ) o

maximum activation of SIRT1

enzymatic activity.

SRT3190 is over 230 times
SIRT2 Selectivity >230-fold more potent in activating
SIRT1 compared to SIRT2.[1]

SRT3190 is over 230 times
SIRT3 Selectivity >230-fold more potent in activating
SIRT1 compared to SIRT3.[1]

Experimental Protocols
In Vitro SIRT1 Enzymatic Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of recombinant
human SIRT1 in the presence of SRT3190.

Materials:

e Recombinant human SIRT1 enzyme

e SRT3190

e Fluor de Lys-SIRT1 substrate (acetylated peptide with a fluorescent reporter)

e NAD+

» Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgCI2)
» Developer solution (containing a protease to cleave the deacetylated substrate)

e 96-well black microplate

e Fluorometric microplate reader
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Procedure:
e Prepare a serial dilution of SRT3190 in Assay Buffer.
e In a 96-well black microplate, add the following to each well:
o Assay Buffer
o SRT3190 at various concentrations
o Recombinant human SIRT1 enzyme
« Initiate the reaction by adding NAD+ and the Fluor de Lys-SIRT1 substrate.
e Incubate the plate at 37°C for 1 hour.
o Stop the reaction and develop the fluorescent signal by adding the Developer solution.
 Incubate for an additional 15-30 minutes at 37°C.

o Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission:
460 nm).

o Calculate the fold activation of SIRT1 activity relative to the vehicle control (e.g., DMSO).

» Plot the fold activation against the log of SRT3190 concentration and determine the EC50
value using non-linear regression analysis.

p53 Deacetylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of SRT3190 on the deacetylation of p53 in
a cellular context.

Materials:
e Human cell line expressing wild-type p53 (e.g., MCF-7, U20S)

e SRT3190
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e Cell culture medium and supplements
 DNA damaging agent (e.g., Etoposide) to induce p53 acetylation
 Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
o BCA Protein Assay Kit
o SDS-PAGE gels and electrophoresis apparatus
 PVDF membrane and transfer apparatus
» Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibodies:
o Anti-acetyl-p53 (Lys382)
o Anti-total p53
o Anti-B-actin (loading control)
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

o Treat cells with a DNA damaging agent (e.g., 10 uM Etoposide) for 4-6 hours to induce p53
acetylation.

o Co-treat the cells with varying concentrations of SRT3190 or vehicle control (DMSO) for the
last 4-6 hours of the DNA damage treatment.

e Wash cells with ice-cold PBS and lyse them using lysis buffer.
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Determine the protein concentration of the lysates using the BCA assay.
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-acetyl-p53 and anti-total p53) overnight
at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading
control.

NF-kB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of
SRT3190 on NF-kB transcriptional activity.

Materials:

Human cell line (e.g., HEK293T)

NF-kB luciferase reporter plasmid

Control plasmid (e.g., Renilla luciferase) for transfection normalization
Transfection reagent

SRT3190

TNF-a (or other NF-kB activator)
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e Dual-Luciferase Reporter Assay System
e Luminometer
Procedure:

o Co-transfect cells with the NF-kB luciferase reporter plasmid and the control plasmid using a
suitable transfection reagent.

o After 24 hours, pre-treat the cells with various concentrations of SRT3190 or vehicle control
for 1-2 hours.

o Stimulate the cells with TNF-a (e.g., 10 ng/mL) for 6-8 hours to activate the NF-kB pathway.

» Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase
reporter assay system and a luminometer.

» Normalize the firefly luciferase activity (NF-kB-driven) to the Renilla luciferase activity
(constitutive).

o Calculate the percentage of NF-kB inhibition for each SRT3190 concentration relative to the
TNF-a stimulated control.

o Determine the IC50 value by plotting the percentage of inhibition against the log of SRT3190
concentration.

Signaling Pathway and Workflow Diagrams
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Caption: Mechanism of SRT3190 action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b610999?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3460821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3460821/
https://www.benchchem.com/product/b610999#srt3190-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b610999#srt3190-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b610999#srt3190-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b610999#srt3190-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610999?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

